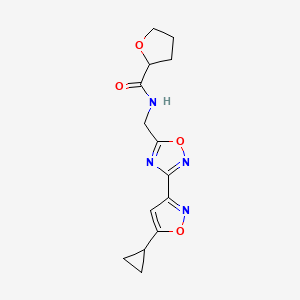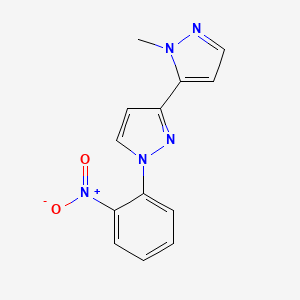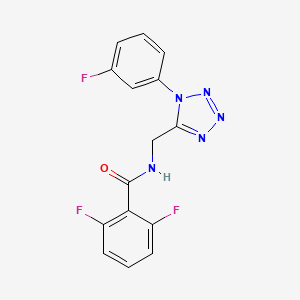![molecular formula C26H20N2O4 B2553746 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate CAS No. 210639-99-9](/img/new.no-structure.jpg)
6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate is a complex organic compound that features a unique combination of chromenone, benzimidazole, and benzoate moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate typically involves multi-step organic reactions
Preparation of Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Introduction of Benzimidazole Moiety: The benzimidazole ring is introduced through a cyclization reaction involving o-phenylenediamine and carboxylic acids or their derivatives.
Attachment of Benzoate Group: The final step involves esterification, where the chromenone-benzimidazole intermediate is reacted with benzoic acid or its derivatives in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone and benzoate moieties, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Alcohol derivatives of the chromenone and benzoate moieties.
Substitution: Halogenated derivatives of the aromatic rings.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.
Material Science: Its chromenone core can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate is likely multifaceted, involving interactions with various molecular targets:
Enzyme Inhibition: The benzimidazole moiety can inhibit enzymes by binding to their active sites.
DNA Intercalation: The planar structure of the chromenone core allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Receptor Binding: The compound may also interact with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
6-ethyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate: Lacks the methyl group on the benzimidazole moiety.
3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate: Lacks the ethyl group on the chromenone core.
6-ethyl-3-(1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate: The benzoate group is replaced with an acetate group.
Uniqueness
The presence of both ethyl and methyl groups, along with the benzoate moiety, provides 6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate with unique steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.
属性
CAS 编号 |
210639-99-9 |
|---|---|
分子式 |
C26H20N2O4 |
分子量 |
424.456 |
IUPAC 名称 |
[6-ethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] benzoate |
InChI |
InChI=1S/C26H20N2O4/c1-3-16-13-18-23(14-22(16)32-26(30)17-9-5-4-6-10-17)31-15-19(24(18)29)25-27-20-11-7-8-12-21(20)28(25)2/h4-15H,3H2,1-2H3 |
InChI 键 |
BSEUSDBTJQBXTB-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1OC(=O)C3=CC=CC=C3)OC=C(C2=O)C4=NC5=CC=CC=C5N4C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2553665.png)
![4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2553666.png)
![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553667.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2553669.png)
![N-cyclopentyl-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2553670.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)


![N,N-dimethyl-6-{[1-(oxolane-3-carbonyl)pyrrolidin-3-yl]oxy}pyridazin-3-amine](/img/structure/B2553679.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)

